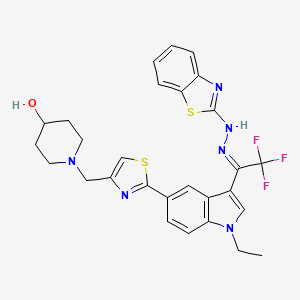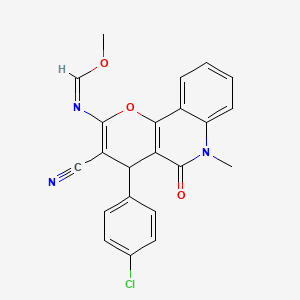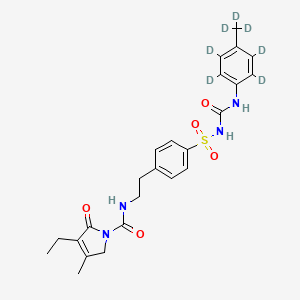
Egfr-IN-47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-47 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown promise in the treatment of non-small cell lung cancer (NSCLC) by selectively inhibiting mutant forms of EGFR, which are often implicated in cancer progression .
Vorbereitungsmethoden
The synthesis of Egfr-IN-47 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Egfr-IN-47 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the compound.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-47 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Researchers use this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
Egfr-IN-47 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-47 is unique in its selectivity for mutant forms of EGFR, which distinguishes it from other EGFR inhibitors. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
This compound’s specificity for mutant EGFR forms and its potential to overcome resistance mechanisms make it a promising candidate for further development in cancer therapy.
Eigenschaften
Molekularformel |
C29H35N7 |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
6-(aminomethyl)-7-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)-3-phenylphenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C29H35N7/c1-34-13-15-35(16-14-34)27-12-11-23(18-26(27)21-7-3-2-4-8-21)32-29-31-20-22-17-25(19-30)36(28(22)33-29)24-9-5-6-10-24/h2-4,7-8,11-12,17-18,20,24H,5-6,9-10,13-16,19,30H2,1H3,(H,31,32,33) |
InChI-Schlüssel |
CJZBVEFQWNNGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)CN)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


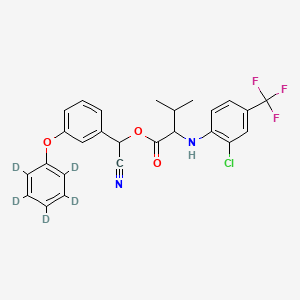
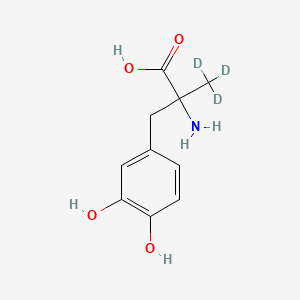
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
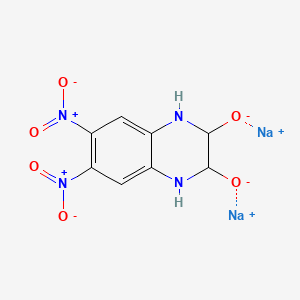


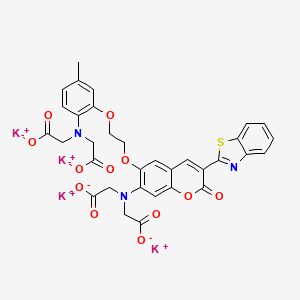
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
